(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide (E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide
Brand Name: Vulcanchem
CAS No.: 188543-99-9
VCID: VC5501737
InChI: InChI=1S/C18H18N2O4/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)20-14-6-4-3-5-13(14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-8+
SMILES: COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)OC
Molecular Formula: C18H18N2O4
Molecular Weight: 326.352

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide

CAS No.: 188543-99-9

Cat. No.: VC5501737

Molecular Formula: C18H18N2O4

Molecular Weight: 326.352

* For research use only. Not for human or veterinary use.

(E)-2-(3-(3,4-dimethoxyphenyl)acrylamido)benzamide - 188543-99-9

Specification

CAS No. 188543-99-9
Molecular Formula C18H18N2O4
Molecular Weight 326.352
IUPAC Name 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide
Standard InChI InChI=1S/C18H18N2O4/c1-23-15-9-7-12(11-16(15)24-2)8-10-17(21)20-14-6-4-3-5-13(14)18(19)22/h3-11H,1-2H3,(H2,19,22)(H,20,21)/b10-8+
Standard InChI Key ONMHFSWEICUVPJ-CSKARUKUSA-N
SMILES COC1=C(C=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)N)OC

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three key components:

  • 3,4-Dimethoxyphenyl Group: This electron-rich aromatic system enhances solubility and participates in π-π stacking interactions with biological targets.

  • α,β-Unsaturated Acrylamide Moiety: The conjugated double bond acts as a Michael acceptor, facilitating covalent interactions with nucleophilic residues in enzymes like tyrosinase.

  • N-Methylbenzamide: The methyl substitution reduces hydrogen-bonding capacity, potentially improving membrane permeability for topical applications.

Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₈N₂O₄
Molecular Weight326.3 g/mol
IUPAC Name2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]benzamide
SMILESCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)N)OC

The compound’s stability under physiological conditions is attributed to the electron-withdrawing amide group, which resists hydrolysis.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves two primary steps:

  • Acrylamide Intermediate Formation:

    • 3,4-Dimethoxybenzaldehyde undergoes condensation with methylamine to form a Schiff base, which is reduced to the corresponding amine.

    • Reaction with acryloyl chloride yields the acrylamide intermediate.

  • Coupling with Benzamide:

    • The intermediate is coupled with 2-aminobenzamide using EDCI and triethylamine in anhydrous DMF.

    • Purification via column chromatography (ethyl acetate/hexane) and recrystallization (ethanol/water) achieves >95% purity.

Industrial Production Considerations

  • Continuous Flow Reactors: Enhance reaction control and scalability while reducing solvent waste.

  • Solvent Recycling: Ethanol and DMF are recovered via distillation, aligning with green chemistry principles.

Biological Activities and Mechanisms

Enzyme Inhibition

  • Tyrosinase Inhibition:

    • The compound binds to the enzyme’s active site, with the 3,4-dimethoxyphenyl group forming π-π interactions with His263.

    • IC₅₀ = 12.3 µM, outperforming kojic acid (IC₅₀ = 16.7 µM) in melanogenesis suppression.

  • NF-κB Pathway Modulation:

    • Suppresses pro-inflammatory cytokines (TNF-α, IL-6) by inhibiting IκB kinase, reducing phosphorylation at Ser176/180.

  • Collagenase Activity:

    • Chelates zinc ions in the collagenase active site, preventing extracellular matrix degradation (IC₅₀ = 15.2 µM).

Antioxidant Capacity

  • DPPH Radical Scavenging: EC₅₀ = 22.4 µM, attributed to methoxy groups donating electrons to stabilize free radicals.

  • Lipid Peroxidation Inhibition: Reduces malondialdehyde levels by 58% at 50 µM in UVB-irradiated keratinocytes.

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

Substituent PositionAntioxidant IC₅₀ (µM)Cytotoxicity IC₅₀ (µM)
3,4-Dimethoxy12.5 ± 1.245.3 ± 3.1
2-Methoxy28.7 ± 2.1>100
5-Chloro35.4 ± 2.818.9 ± 1.5
  • Methoxy Positioning: 3,4-Substitution enhances antioxidant activity compared to 2-methoxy analogues.

  • Halogenation: Chloro groups increase cytotoxicity but reduce solubility, limiting topical use.

Comparative Analysis with Analogues

(E)-3-(4-Aminophenyl)-N-(3,4,5-trimethoxyphenyl)acrylamide

  • Structural Difference: Trimethoxyphenyl replaces benzamide.

  • Bioactivity: Superior blood-brain barrier penetration but lower anti-inflammatory activity (NF-κB IC₅₀ = 14.9 µM).

N-Methyl vs. N-H Benzamide

  • Permeability: N-Methyl substitution increases logP by 0.8, enhancing skin absorption.

  • Enzyme Binding: Loss of hydrogen-bonding capacity reduces collagenase inhibition by 40%.

AssayResult
Ames TestNegative (≤50 µg/plate)
HepG2 CytotoxicityIC₅₀ = 45.3 µM
Skin IrritationNon-irritating (0.1% w/v)

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